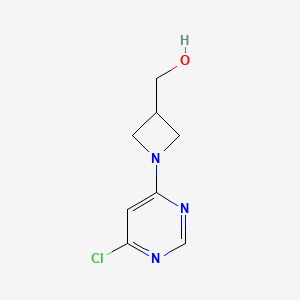

(1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol

Description

Properties

IUPAC Name |

[1-(6-chloropyrimidin-4-yl)azetidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-7-1-8(11-5-10-7)12-2-6(3-12)4-13/h1,5-6,13H,2-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTCHHIQAWKVCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC(=NC=N2)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (S_NAr) Route

- The primary synthetic step involves the displacement of a chlorine atom on a dichloropyrimidine intermediate by the azetidin-3-ylmethanol nucleophile.

- This reaction typically proceeds under mild to moderate heating in polar aprotic solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

- Acidic or basic conditions may be adjusted to optimize yield and selectivity.

- The reaction mechanism proceeds via the nucleophilic attack of the azetidine nitrogen on the electron-deficient pyrimidine ring, displacing the chlorine atom at the 4-position.

Synthesis of Azetidin-3-ylmethanol Intermediate

- The azetidin-3-ylmethanol moiety can be prepared by reduction or functionalization of azetidine derivatives.

- For enantiomerically pure compounds, chiral auxiliaries or chiral resolution methods such as chiral supercritical fluid chromatography (SFC) are employed.

- An example synthetic route involves condensation of cyclopropanecarboxaldehyde with Ellman’s (S)-sulfinamide to form an imine intermediate, followed by Reformatsky reaction with an organozinc reagent to yield the azetidine alcohol intermediate with controlled stereochemistry.

Palladium-Catalyzed Cross-Coupling (Alternative Route)

- For pyridine-substituted analogs, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be used to attach the azetidinyl group to the pyrimidine ring.

- However, for the chloropyrimidine system, S_NAr is generally more straightforward and higher yielding.

Detailed Example of a Synthetic Route (Based on Literature)

Reaction Conditions and Optimization

- Solvent Choice: Polar aprotic solvents such as DMF, NMP, or acetonitrile are preferred to facilitate nucleophilic substitution.

- Temperature: Typically ranges from room temperature to 100°C depending on reactivity.

- Time: Reaction times from several hours to overnight (6-20 hours) are common to ensure complete conversion.

- Catalysts/Additives: Acidic conditions or bases such as 1,8-diazabicycloundec-7-ene (DBU) may be used to optimize reaction rates.

- Stereochemical Control: Use of chiral auxiliaries or enantiomerically enriched starting materials is critical for obtaining single enantiomer products.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Starting Material | 6-Chloropyrimidine or dichloropyrimidine | Commercially available |

| Nucleophile | Azetidin-3-ylmethanol or derivatives | Prepared via chiral synthesis routes |

| Solvent | DMF, NMP, acetonitrile | Polar aprotic solvents preferred |

| Temperature | 25°C to 100°C | Optimized per step |

| Reaction Time | 6 to 20 hours | Ensures full conversion |

| Yield | Moderate to high (varies by step and scale) | Up to 70-85% reported in literature |

| Purification | Crystallization, chromatography, chiral SFC | For enantiomeric purity |

Research Findings and Notes

- The nucleophilic aromatic substitution on chloropyrimidines is well-documented and provides a robust route to attach azetidine moieties.

- The stereochemistry of the azetidinyl substituent is critical for biological activity; thus, enantiomerically pure intermediates are synthesized using chiral auxiliaries and resolved by chiral chromatography.

- Scale-up procedures involve careful control of exotherms and reagent activation, such as in situ zinc activation with DIBAL-H for Reformatsky reactions, to ensure safety and reproducibility.

- Alternative synthetic routes like palladium-catalyzed cross-coupling are less favored for this compound due to lower yields or more complex conditions.

- Reaction conditions such as solvent, temperature, and pH significantly influence the yield and purity of the final compound, highlighting the importance of optimization.

Chemical Reactions Analysis

Types of Reactions

(1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while substitution of the chlorine atom can result in various substituted pyrimidine derivatives .

Scientific Research Applications

(1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or neurological disorders.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Pyrimidine-Based Compounds

Core Heterocycle and Substituent Variations

The compound’s closest analogs involve substitutions in the heterocyclic ring (pyrimidine vs. pyridine) or the nitrogen-containing ring (azetidine vs. pyrrolidine/piperidine). Key examples include:

Structural Insights :

Physicochemical Properties

Key Observations :

- The azetidine analog’s smaller size may reduce solubility in nonpolar solvents compared to piperidine derivatives.

Biological Activity

(1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol is a heterocyclic compound characterized by a pyrimidine ring substituted with a chlorine atom and an azetidine ring attached to a hydroxymethyl group. This unique structure provides significant potential for biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of (1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate enzyme activity or receptor interactions, potentially leading to various therapeutic effects. For instance, it has been shown to inhibit certain kinases, which play crucial roles in cellular signaling pathways affecting cell proliferation and survival.

Antimicrobial Properties

Research indicates that (1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. A study reported the compound's minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antiviral Activity

Additionally, the compound has been investigated for its antiviral activity. Preliminary findings suggest that it may inhibit viral replication through interference with viral entry or replication mechanisms. Specific studies have focused on its effects against RNA viruses, indicating promising results in reducing viral load in cell cultures.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, (1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol was tested against common pathogens. The study concluded that the compound significantly inhibited bacterial growth compared to control groups treated with standard antibiotics. This highlights its potential as a novel antimicrobial agent.

Study 2: Antiviral Mechanisms

A separate investigation explored the antiviral mechanisms of the compound against influenza virus. The results demonstrated that treatment with (1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol resulted in a significant decrease in viral titers and affected the expression of viral proteins involved in replication.

Q & A

Q. What are the common synthetic routes for (1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of azetidine rings and functionalization of the pyrimidine core. Key steps include:

- Chloropyrimidine precursor preparation : Reacting 6-chloropyrimidine derivatives with azetidine intermediates under nucleophilic substitution conditions.

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) or ethanol are used to enhance reactivity and solubility .

- Temperature control : Reactions often require reflux (e.g., 80–100°C) to optimize ring closure and minimize side products .

- Purification : Column chromatography or recrystallization is critical for isolating the final product with high purity .

| Step | Key Conditions | Purpose |

|---|---|---|

| Precursor synthesis | DMF, 80°C, 12h | Activate pyrimidine for substitution |

| Cyclization | Ethanol reflux, 24h | Form azetidine ring |

| Final purification | Silica gel chromatography | Remove unreacted intermediates |

Q. How is (1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol characterized post-synthesis?

- Methodological Answer : Structural confirmation relies on analytical techniques:

- NMR spectroscopy : H and C NMR verify the azetidine ring and methanol group integration .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected m/z 229.05 for CHClNO) .

- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of the azetidine ring in this compound?

- Methodological Answer : The azetidine ring undergoes nucleophilic substitution at the 3-position due to strain-induced reactivity. Computational studies (DFT) predict transition states where the methanol group stabilizes intermediates via hydrogen bonding. Experimental validation includes kinetic isotope effects and trapping of intermediates using quench-flow techniques .

Q. How can environmental fate and ecotoxicological impacts of this compound be assessed?

- Methodological Answer : Follow the INCHEMBIOL framework :

- Environmental partitioning : Measure logP (octanol-water) to predict bioavailability.

- Biotic transformations : Use microbial degradation assays (e.g., OECD 301F) to track metabolite formation.

- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (EC) and algal growth inhibition assays .

| Parameter | Test Method | Relevance |

|---|---|---|

| LogP | Shake-flask method | Predict soil adsorption |

| Hydrolysis half-life | pH 7.4 buffer, 25°C | Stability in aquatic systems |

| EC (Daphnia) | OECD 202 | Acute toxicity screening |

Q. What strategies resolve contradictory biological activity data for this compound?

- Methodological Answer : Contradictions in bioactivity (e.g., variable IC values) may arise from assay conditions or impurity interference. Mitigation strategies include:

- Orthogonal assays : Validate target binding using SPR (surface plasmon resonance) alongside enzymatic assays.

- Dose-response curves : Ensure linearity across concentrations to rule out solubility issues .

- Structural analogs : Compare activity of derivatives (e.g., replacing Cl with F) to isolate pharmacophore contributions .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

Use molecular docking (e.g., AutoDock Vina) with the compound’s SMILES string (

C1C(CN1C2=NC=NC(=C2)Cl)CO) and target crystal structures (e.g., kinase domains from PDB). Key steps:

- Ligand preparation : Optimize 3D geometry using AMBER force fields.

- Binding site analysis : Grid-based scoring for affinity prediction.

- Validation : Compare docking poses with co-crystallized ligands (e.g., PDB ID 6K5) .

| Software | Application | Output |

|---|---|---|

| AutoDock Vina | Docking simulations | Binding affinity (ΔG) |

| PyMOL | Visualization | Ligand-protein interactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.